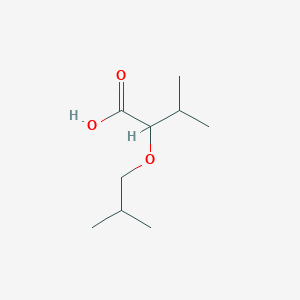

3-Methyl-2-(2-methylpropoxy)butanoic acid

Description

Historical Context of Research on Branched Carboxylic Acids and Ether-Acids

The study of carboxylic acids is a foundational element of organic chemistry. Research into branched-chain carboxylic acids has established that the branching of the alkyl group significantly alters the physical properties of a molecule when compared to its straight-chain isomers. researchgate.net For instance, branching typically lowers the melting point and can affect solubility. researchgate.net Well-known manufacturing methods for branched-chain acids include the Oxo process, which involves hydroformylation followed by oxidation, and the aldol condensation. researchgate.net

The history of ethers is similarly rich, with the first documented synthesis of diethyl ether occurring in 1540. youtube.com A pivotal moment in understanding their structure and synthesis came in 1850 with Alexander Williamson's development of the Williamson ether synthesis. wikipedia.orgbyjus.com This SN2 reaction, involving an alkoxide and an alkyl halide, remains a fundamental method for preparing ethers and was crucial in proving their R-O-R' structure. wikipedia.orgbyjus.com Other classical methods include the acid-catalyzed dehydration of alcohols. britannica.com However, these traditional methods often face limitations, particularly in the creation of sterically hindered ethers where bulky groups near the ether linkage prevent the reaction from proceeding efficiently. byjus.comnih.gov

The convergence of these two areas into ether-acids , molecules containing both an ether and a carboxylic acid function, represents a more specialized field. The synthesis of such bifunctional molecules has historically relied on adapting established methods, though challenges associated with steric hindrance and functional group compatibility persist.

Significance within Organic Chemistry and Interdisciplinary Fields

The dual functionality of 3-Methyl-2-(2-methylpropoxy)butanoic acid gives it a distinct chemical character with potential significance across several fields.

Within Organic Chemistry:

Reactivity: The carboxylic acid group serves as a versatile handle for a wide array of chemical transformations, including esterification, amidation, and reduction. wikipedia.org

Stability: The ether linkage is generally unreactive to many reagents, lending chemical stability to the molecule. The significant branching around the ether bond in this specific compound creates steric hindrance, which can further enhance its stability and resistance to cleavage.

Synthesis Challenges: The synthesis of sterically hindered ethers has been a long-standing challenge in organic chemistry. nih.gov Molecules like this compound serve as challenging targets that drive the development of novel synthetic methodologies.

In Interdisciplinary Fields:

Medicinal Chemistry: The ether linkage is a common feature in many pharmaceutical compounds. labinsights.nl Sterically hindered ethers are particularly coveted because their structural bulk can prevent unwanted metabolic processes, potentially increasing the in vivo stability and lifetime of a drug. nih.govrepec.org

Materials Science: Branched-chain carboxylic acids and their derivatives are utilized in the formulation of lubricants, greases, and cosmetics. researchgate.net The specific combination of a branched acid and a stable ether linkage could lead to novel properties for polymers, solvents, or surfactants. jrank.orggeeksforgeeks.org

Current Research Landscape and Gaps

The broader research landscape, however, is active in areas directly relevant to this compound's structure. A major focus is on overcoming the synthetic challenges associated with hindered ethers. Traditional methods like the Williamson synthesis often fail in these contexts, leading researchers to explore innovative approaches. nih.gov One promising frontier is the use of electrochemistry, where an electrochemical oxidation can generate reactive carbocation intermediates from simple carboxylic acids, which are then captured by an alcohol to form the desired hindered ether. nih.govchemistryviews.orgscripps.educhemrxiv.org This method can dramatically reduce the number of steps and increase the yield compared to conventional syntheses. chemistryviews.orgscripps.educhemrxiv.org

Another active area is the synthesis of higher carboxylic acids from ethers using carbon dioxide (CO2) and hydrogen (H2), representing a modern approach to CO2 transformation into value-added chemicals. nih.gov

The primary research gap is, therefore, the specific investigation of this compound itself. Future research could focus on:

Developing an efficient and scalable synthesis for the compound.

Conducting a thorough characterization of its physical and chemical properties.

Exploring its potential applications in medicinal chemistry, materials science, or as a novel building block in organic synthesis.

The study of such a molecule could provide valuable insights into the interplay of sterics and electronics in bifunctional systems and potentially lead to the discovery of new materials or therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-(2-methylpropoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-6(2)5-12-8(7(3)4)9(10)11/h6-8H,5H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKRKNMTYHASQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 2 2 Methylpropoxy Butanoic Acid

Stereoselective Synthesis Approaches to 3-Methyl-2-(2-methylpropoxy)butanoic acid

Achieving enantiopurity in α-alkoxy carboxylic acids is of significant interest due to their potential as chiral building blocks in medicinal and materials chemistry. The stereocenter at the α-position, bearing both an alkoxy group and a carboxylic acid, requires precise stereochemical control during synthesis.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral compounds. wikipedia.orgsigmaaldrich.com By temporarily attaching a chiral molecule to an achiral substrate, one can direct subsequent reactions to occur from a specific face, leading to a high degree of diastereoselectivity. The auxiliary can then be removed to yield the desired enantiomerically enriched product.

A plausible synthetic route to enantiomerically enriched this compound using a chiral auxiliary could commence with 3-methyl-2-oxobutanoic acid. This α-keto acid can be coupled with a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. nih.govharvard.edu

Evans Oxazolidinone Auxiliary:

Acylation: The chiral oxazolidinone is first acylated with a derivative of 3-methyl-2-oxobutanoic acid.

Stereoselective Reduction: The resulting N-acyloxazolidinone containing the α-keto group is then subjected to a stereoselective reduction. The bulky substituents on the oxazolidinone direct the approach of the reducing agent to one face of the ketone, leading to the formation of an α-hydroxy group with a specific stereochemistry.

Etherification: The newly formed hydroxyl group is then etherified with an isobutyl halide (e.g., isobutyl bromide) under basic conditions to introduce the 2-methylpropoxy group.

Auxiliary Cleavage: Finally, the chiral auxiliary is cleaved, typically by hydrolysis, to yield the target this compound.

Pseudoephedrine Auxiliary:

A similar strategy can be employed using pseudoephedrine as the chiral auxiliary. nih.govharvard.edu The carboxylic acid is first converted to the corresponding amide with pseudoephedrine. The subsequent stereoselective transformations are directed by the chiral scaffold of the pseudoephedrine molecule.

The diastereoselectivity of such reactions is often high, as indicated by studies on similar systems.

| Chiral Auxiliary | Reaction Type | Substrate Type | Typical Diastereomeric Ratio (d.r.) |

| Evans Oxazolidinone | Aldol Reaction | α-unsubstituted acyl | >99:1 |

| Evans Oxazolidinone | Alkylation | α-unsubstituted acyl | >95:5 |

| Pseudoephedrine | Alkylation | α-unsubstituted acyl | >98:2 |

This table presents typical diastereoselectivities achieved with these auxiliaries in well-documented reactions, which can be extrapolated to the proposed synthesis.

Asymmetric Catalysis in the Synthesis of this compound

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a catalytic amount of a chiral entity to generate a large quantity of the chiral product. frontiersin.orgyoutube.com For the synthesis of this compound, several catalytic strategies could be envisioned.

One potential route involves the asymmetric hydrogenation of a suitable prochiral precursor, such as 3-methyl-2-(2-methylpropoxy)-2-butenoic acid. A chiral transition metal catalyst, for instance, based on rhodium or ruthenium with chiral phosphine ligands, could facilitate the enantioselective addition of hydrogen across the double bond, establishing the stereocenter at the α-position.

Another approach could be a catalytic asymmetric etherification of a derivative of 2-hydroxy-3-methylbutanoic acid. This would involve the use of a chiral catalyst to control the stereochemical outcome of the C-O bond formation. While challenging, advancements in catalytic C-H activation and functionalization could provide a future pathway for such transformations. rsc.org

| Catalyst System | Reaction Type | Substrate Type | Potential Enantiomeric Excess (ee) |

| Chiral Rhodium-Phosphine Complex | Asymmetric Hydrogenation | α,β-Unsaturated Carboxylic Acid | >95% |

| Chiral Phase-Transfer Catalyst | Asymmetric Alkylation | α-Hydroxy Ester | Variable, substrate-dependent |

This table illustrates the potential of asymmetric catalysis by showing typical enantioselectivities for related transformations.

Enzymatic Synthesis and Biocatalytic Routes for this compound

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them attractive for green and sustainable synthesis. mdpi.com Lipases, in particular, are versatile enzymes that can catalyze esterification and transesterification reactions, and in some cases, etherification. nih.govnih.gov

A potential biocatalytic route to this compound could start from 2-hydroxy-3-methylbutanoic acid. A lipase could be employed to catalyze the enantioselective etherification of the hydroxyl group with isobutanol or a more activated isobutyl derivative. The reaction medium and conditions would need to be carefully optimized to favor etherification over esterification of the carboxylic acid.

Alternatively, a kinetic resolution of a racemic mixture of this compound or its ester could be performed using a lipase. The enzyme would selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.

| Enzyme Class | Reaction Type | Substrate | Potential Outcome |

| Lipase | Enantioselective Etherification | α-Hydroxy Acid | Enantioenriched α-Alkoxy Acid |

| Lipase | Kinetic Resolution | Racemic α-Alkoxy Ester | Enantiomerically pure ester and acid |

This table highlights potential enzymatic approaches for the synthesis of the target compound.

Total Synthesis Strategies of Complex Molecules Incorporating this compound Moieties

A comprehensive search of the scientific literature did not reveal any total syntheses of complex natural products that specifically incorporate the this compound moiety. However, α-alkoxy and α-hydroxy carboxylic acid motifs are present in a variety of bioactive natural products and pharmaceuticals. The isobutoxy group at the α-position can serve as a lipophilic protecting group for the α-hydroxy functionality, which may be unmasked at a later stage of a synthesis. This structural unit could be of interest in medicinal chemistry for modifying the pharmacokinetic properties of a lead compound.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. mdpi.comrsc.org These principles can be applied to the synthesis of this compound.

Atom Economy: Asymmetric catalytic methods are inherently more atom-economical than chiral auxiliary-based approaches, as the latter involve the stoichiometric use of a chiral molecule that is later removed.

Use of Renewable Feedstocks: Biocatalytic routes that utilize enzymes and potentially bio-derived starting materials, such as 2-hydroxy-3-methylbutanoic acid, align well with the principle of using renewable resources.

Safer Solvents and Auxiliaries: The development of synthetic routes that employ water or other environmentally benign solvents would be a significant green improvement. Enzymatic reactions are often performed in aqueous media. mdpi.com

Catalysis: The use of catalytic reagents (asymmetric catalysts or enzymes) is preferred over stoichiometric reagents from a green chemistry perspective. Catalysts are used in small amounts and can often be recycled and reused.

By considering these principles, the development of a sustainable and efficient synthesis of this compound can be achieved.

Mechanistic Investigations and Reaction Dynamics of 3 Methyl 2 2 Methylpropoxy Butanoic Acid Transformations

Esterification and Amidation Reaction Pathways of 3-Methyl-2-(2-methylpropoxy)butanoic acid

The carboxylic acid functional group in this compound is the primary site for esterification and amidation reactions. These transformations are fundamental in organic chemistry for the synthesis of a wide array of derivatives.

The general equation for the esterification with a generic alcohol (R-OH) is: CH₃CH(CH₃)CH₂OCH(CH(CH₃)₂)COOH + R-OH ⇌ CH₃CH(CH₃)CH₂OCH(CH(CH₃)₂)COOR + H₂O

Amidation of this compound to form amides requires the conversion of the carboxylic acid into a more reactive acylating agent, as amines are generally less nucleophilic than alcohols. A common method involves the activation of the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (DCC) or by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂).

In the case of using an acid chloride, the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. The resulting acyl chloride is highly electrophilic and readily reacts with an amine (R-NH₂) in a nucleophilic acyl substitution reaction to form the corresponding amide. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

The pathway can be summarized as:

CH₃CH(CH₃)CH₂OCH(CH(CH₃)₂)COOH + SOCl₂ → CH₃CH(CH₃)CH₂OCH(CH(CH₃)₂)COCl + SO₂ + HCl

CH₃CH(CH₃)CH₂OCH(CH(CH₃)₂)COCl + 2 R-NH₂ → CH₃CH(CH₃)CH₂OCH(CH(CH₃)₂)CONHR + R-NH₃⁺Cl⁻

Ether Cleavage and Formation Mechanisms Related to the Compound

The ether linkage in this compound, specifically the 2-methylpropoxy group, is generally stable but can be cleaved under stringent conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgopenstax.org Ether cleavage is an acid-catalyzed nucleophilic substitution reaction. wikipedia.org

The mechanism of ether cleavage depends on the nature of the alkyl groups attached to the ether oxygen. openstax.orgmasterorganicchemistry.comchemistrysteps.com For this compound, the ether linkage involves a secondary carbon on the butanoic acid core and a primary carbon on the 2-methylpropoxy group. The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comchemistrysteps.com

Following protonation, a nucleophile (I⁻ or Br⁻) attacks one of the adjacent carbon atoms. The reaction can proceed via either an Sₙ1 or Sₙ2 pathway. wikipedia.orgopenstax.orgmasterorganicchemistry.com Given that one side of the ether involves a primary carbon, an Sₙ2 attack by the halide ion on the less sterically hindered methyl group of the isobutyl group is plausible. openstax.org This would result in the formation of 2-hydroxy-3-methylbutanoic acid and 1-iodo-2-methylpropane.

The reaction can be depicted as: CH₃CH(CH₃)CH₂OCH(CH(CH₃)₂)COOH + HI → [CH₃CH(CH₃)CH₂O⁺HCH(CH(CH₃)₂)COOH]I⁻ [CH₃CH(CH₃)CH₂O⁺HCH(CH(CH₃)₂)COOH]I⁻ → CH₃CH(CH₃)CH₂I + HOCH(CH(CH₃)₂)COOH

Conversely, the formation of such an ether would likely proceed via a Williamson ether synthesis, where the sodium salt of 2-hydroxy-3-methylbutanoic acid would act as a nucleophile, attacking an appropriate alkyl halide like 1-bromo-2-methylpropane.

Stereochemical Outcomes of Reactions Involving the Butanoic Acid Core

The butanoic acid core of this compound contains two chiral centers: C2 (the carbon bearing the ether linkage and the carboxyl group) and C3 (the carbon bearing a methyl group). This means the molecule can exist as four possible stereoisomers (two pairs of enantiomers).

Reactions that involve these stereocenters can have significant stereochemical consequences. For instance, in the ether cleavage reaction discussed above, if the nucleophilic attack occurs at C2, and the reaction proceeds via an Sₙ2 mechanism, an inversion of configuration at that center would be expected. masterorganicchemistry.com However, if the reaction proceeds through an Sₙ1 mechanism involving a carbocation intermediate at C2, a racemic mixture at that center would likely be produced.

During esterification or amidation, the reaction occurs at the carboxyl group and does not directly involve the chiral centers at C2 and C3. Therefore, the stereochemical integrity of these centers is expected to be retained, and the product will have the same configuration as the starting material.

If a reaction were to create a new stereocenter, for example, through the reduction of a derivative where the C2-C3 bond is unsaturated, the stereochemical outcome would depend on the reaction conditions and the stereochemistry of the existing chiral centers. The formation of diastereomers would be possible, and one might be favored over the other due to steric hindrance.

Reaction Kinetics and Thermodynamic Parameters of this compound Derivatives

The study of reaction kinetics provides quantitative information about the rates of chemical reactions, while thermodynamics describes the energy changes that occur. For the transformations of this compound, these parameters are essential for optimizing reaction conditions.

The rate of esterification, for example, is influenced by several factors, including the concentration of the reactants and the catalyst, temperature, and the steric hindrance around the reactive sites. The bulky 2-methylpropoxy and isopropyl groups in this compound might sterically hinder the approach of the alcohol nucleophile, potentially leading to a slower reaction rate compared to less substituted carboxylic acids.

Below is an illustrative data table showing hypothetical kinetic data for the esterification of this compound with ethanol at different temperatures.

| Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| 298 | 1.2 x 10⁻⁵ | 60 |

| 308 | 3.5 x 10⁻⁵ | |

| 318 | 9.8 x 10⁻⁵ |

Thermodynamically, esterification is a reversible process with a relatively small equilibrium constant. The standard Gibbs free energy change (ΔG°) for the reaction is close to zero. The enthalpy of reaction (ΔH°) is typically slightly negative (exothermic), while the entropy change (ΔS°) is also slightly negative due to the formation of a more ordered system.

The following table presents hypothetical thermodynamic parameters for the esterification reaction.

| Parameter | Value |

|---|---|

| ΔH° (kJ/mol) | -5.0 |

| ΔS° (J/mol·K) | -15 |

| ΔG° (kJ/mol) | -0.53 |

Advanced Derivatization and Functionalization Strategies of 3 Methyl 2 2 Methylpropoxy Butanoic Acid

Formation of Esters and Amides for Material Science Applications

The conversion of 3-Methyl-2-(2-methylpropoxy)butanoic acid into esters and amides is a primary strategy for its incorporation into polymeric materials and other advanced material applications. The steric hindrance around the carboxylic acid group necessitates the use of specialized synthetic methods to achieve high yields and purity.

Esterification Strategies:

Due to the bulky isopropyl and isobutyl groups adjacent to the carboxylic acid, traditional acid-catalyzed esterification methods often prove inefficient. More robust methods are required to overcome this steric hindrance. One effective approach involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). These reagents activate the carboxylic acid, facilitating nucleophilic attack by an alcohol.

Another promising method is the use of stronger dehydrating agents or the conversion of the carboxylic acid to a more reactive acyl chloride or acyl fluoride intermediate. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can yield the corresponding acyl chloride, which readily reacts with alcohols to form the desired ester. Given the potential for side reactions, milder fluorinating agents can also be employed to generate acyl fluorides, which offer a balance of high reactivity and selectivity. rsc.org

The resulting esters of this compound can be designed to have specific properties for material science. For example, esterification with long-chain alcohols can produce derivatives with plasticizing properties, while reaction with diols or polyols can lead to the formation of polyesters with tailored thermal and mechanical characteristics.

| Esterification Method | Reagents | Typical Conditions | Potential Application of Ester |

| Carbodiimide Coupling | EDC, DMAP, Alcohol | Room temperature, inert solvent (e.g., DCM) | Monomers for polyesters |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, Alcohol | 0°C to room temperature, inert solvent | Plasticizers, lubricant additives |

| Acyl Fluoride Formation | Cyanuric fluoride, Pyridine, Alcohol | Room temperature, inert solvent | Specialty coatings, functional polymers |

Amidation Strategies:

Similar to esterification, the synthesis of amides from this compound requires potent activation methods to overcome steric hindrance. chimia.chnih.gov The use of peptide coupling reagents is a common and effective strategy. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) can facilitate the formation of an amide bond with primary and secondary amines under mild conditions.

For more challenging couplings, particularly with sterically demanding amines, the conversion of the carboxylic acid to an acyl fluoride has been shown to be a highly effective method, minimizing steric repulsion between the coupling partners. rsc.org The direct coupling of the carboxylic acid with an amine using borate esters like B(OCH₂CF₃)₃ has also emerged as a powerful, atom-economical approach for forming amide bonds, even with hindered substrates. acs.org

The resulting amides can be utilized as monomers for the synthesis of polyamides with unique properties, such as improved solubility in organic solvents and altered thermal behavior, stemming from the bulky side chains.

| Amidation Method | Reagents | Typical Conditions | Potential Application of Amide |

| Peptide Coupling | HATU, HOBt, DIPEA, Amine | Room temperature, inert solvent (e.g., DMF) | Monomers for specialty polyamides |

| Acyl Fluoride Formation | BTFFH, Pyridine, Amine | Room temperature, inert solvent | High-performance polymer additives |

| Borate Ester Method | B(OCH₂CF₃)₃, Amine | Elevated temperature, solvent (e.g., toluene) | Precursors for functional materials |

Functionalization at the Alkyl Chain and Ether Linkage of this compound

Beyond the carboxylic acid group, the alkyl chains and the ether linkage of this compound offer additional sites for functionalization, enabling the introduction of new properties and reactive handles.

Alkyl Chain Functionalization:

Selective functionalization of the C-H bonds in the alkyl chains (the isopropyl and isobutyl groups) is a challenging but potentially rewarding strategy. Recent advances in catalysis have enabled the selective oxidation or halogenation of specific C-H bonds. For instance, photocatalytic methods using an acridinium catalyst can achieve selective functionalization of C-H bonds adjacent to an ether oxygen. researchgate.net This could potentially allow for the introduction of functional groups like hydroxyl, amino, or other reactive moieties onto the carbon atom alpha to the ether linkage. Such modifications could be used to alter the polarity of the molecule or to provide sites for further derivatization.

Ether Linkage Cleavage and Functionalization:

The ether bond in this compound is generally stable, which is advantageous for many applications. However, under specific and harsh conditions, this bond can be cleaved. wikipedia.org Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can lead to the cleavage of the ether linkage, resulting in an alcohol and an alkyl halide. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The specific products formed would depend on whether the reaction proceeds via an S_N1 or S_N2 mechanism, which is influenced by the structure of the ether. libretexts.org While often a destructive process, controlled ether cleavage could be employed to generate new bifunctional molecules that can be used as building blocks for other complex structures.

| Functionalization Strategy | Target Site | Reagents and Methods | Potential Outcome |

| C-H Functionalization | Alkyl chain (alpha to ether) | Photocatalysis with acridinium catalyst | Introduction of hydroxyl or other functional groups |

| Ether Cleavage | Ether linkage | Strong acids (HBr, HI) | Formation of an alcohol and an alkyl halide |

Conjugation Strategies for Probe Development

The carboxylic acid functionality of this compound makes it a suitable candidate for conjugation to biomolecules or fluorescent dyes for the development of molecular probes. nih.govmskcc.org Bioconjugation typically involves the formation of a stable amide or ester linkage between the carboxylic acid and a functional group on the target molecule, such as an amine or a hydroxyl group. thermofisher.comwiley-vch.de

The same carbodiimide chemistry (using EDC) employed for amide and ester synthesis is a cornerstone of bioconjugation. thermofisher.com To enhance the efficiency and stability of the conjugation process, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to the reaction mixture. rsc.org This forms a more stable NHS-ester intermediate that is less susceptible to hydrolysis and reacts efficiently with primary amines on proteins, peptides, or other biomolecules to form a stable amide bond.

For applications in fluorescence imaging, the carboxylic acid can be coupled to an amine-functionalized fluorescent dye. The bulky, lipophilic structure of the 3-Methyl-2-(2-methylpropoxy) moiety could potentially influence the photophysical properties of the resulting probe or its localization within biological systems.

| Conjugation Strategy | Target Molecule | Key Reagents | Linkage Formed | Potential Application |

| EDC/NHS Coupling | Proteins, Peptides (amines) | EDC, NHS/Sulfo-NHS | Amide | Targeted drug delivery, biomolecule labeling |

| Fluorescent Dye Labeling | Amine-functionalized fluorophore | EDC, NHS | Amide | Fluorescent probes for bioimaging |

Polymerization and Oligomerization Potential of this compound Derivatives

Derivatives of this compound hold potential as monomers for the synthesis of novel polymers and oligomers with unique architectures and properties. The sterically hindered nature of the parent molecule can impart specific characteristics to the resulting macromolecules, such as increased solubility, amorphous character, and modified thermal stability.

Polymerization of Ester and Amide Derivatives:

Diol or diamine derivatives of this compound can serve as monomers in step-growth polymerization reactions to form polyesters and polyamides, respectively. mdpi.comnih.gov For example, a diol esterified with the acid would create a monomer that could be polymerized with a dicarboxylic acid to yield a polyester. The bulky side groups would likely disrupt chain packing, leading to polymers with lower crystallinity and potentially enhanced solubility. Similarly, a diamine functionalized with the acid could be used to synthesize polyamides with novel properties. acs.orgresearchgate.netresearchgate.net

Oligomerization:

The controlled synthesis of oligomers, which are low molecular weight polymers, can also be envisioned. The steric hindrance of the monomer units could be exploited to control the degree of polymerization, leading to well-defined oligomers. acs.org These oligomers could find applications as functional additives, surfactants, or building blocks for more complex macromolecular architectures. The synthesis of such oligomers might involve carefully controlled reaction conditions, such as monomer concentration and temperature, to favor the formation of shorter chains.

| Polymer Type | Monomer Derivative | Polymerization Method | Potential Polymer Properties |

| Polyester | Diol ester of the acid + Dicarboxylic acid | Step-growth polycondensation | Amorphous, improved solubility, modified thermal properties |

| Polyamide | Diamine amide of the acid + Diacyl chloride | Step-growth polycondensation | Enhanced processability, unique mechanical properties |

| Oligomers | Functionalized derivatives | Controlled step-growth polymerization | Well-defined molecular weight, specialty additives |

Sophisticated Spectroscopic Characterization Techniques for 3 Methyl 2 2 Methylpropoxy Butanoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For 3-Methyl-2-(2-methylpropoxy)butanoic acid, while standard 1D ¹H and ¹³C NMR provide initial structural information, advanced 2D NMR techniques are essential for unambiguous signal assignments.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the two isopropyl groups, the isobutoxy methylene (B1212753) group, the methine proton at the C2 position, and the acidic proton of the carboxylic acid. The chemical shift of the carboxylic acid proton is anticipated to be in the range of 10-12 ppm and may appear as a broad singlet. The protons adjacent to the carboxylic acid and the ether oxygen will be deshielded and appear at a lower field. docbrown.infoquora.com Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (around 180 ppm). docbrown.infodocbrown.info

2D NMR Spectroscopy: To definitively connect the proton and carbon signals and establish the bonding network, several 2D NMR experiments would be employed:

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the methine proton at C2 and the protons of the adjacent methyl group and the methoxy (B1213986) group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, HMBC would show a correlation between the protons of the isobutoxy methylene group and the C2 carbon of the butanoic acid chain, confirming the ether linkage. It would also help to confirm the position of the methyl groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and preferred conformations of the molecule.

Solid-State NMR: While less common for routine analysis, solid-state NMR could provide insights into the crystalline packing and intermolecular interactions, such as hydrogen bonding of the carboxylic acid dimer, in the solid state.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | br s |

| H-2 | 3.5 - 4.0 | d |

| -OCH₂- | 3.2 - 3.6 | m |

| H-3 | 2.0 - 2.5 | m |

| -CH(CH₃)₂ (isobutoxy) | 1.8 - 2.2 | m |

| -CH(CH₃)₂ (butanoic) | 0.9 - 1.2 | d |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 175 - 185 |

| C-2 | 80 - 90 |

| -OCH₂- | 70 - 80 |

| C-3 | 30 - 40 |

| -CH(CH₃)₂ (isobutoxy) | 25 - 35 |

| -CH(CH₃)₂ (butanoic) | 15 - 25 |

Mass Spectrometry Techniques for Structural Elucidation (e.g., High-Resolution Mass Spectrometry, MS/MS Fragmentation Pathways)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₉H₁₈O₃).

Electron Ionization (EI) and Electrospray Ionization (ESI): Both EI and soft ionization techniques like ESI could be utilized. EI would likely lead to extensive fragmentation, providing a characteristic fingerprint of the molecule. libretexts.org ESI, a softer ionization method, would be more likely to produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, which is crucial for determining the molecular weight. nih.gov

Tandem Mass Spectrometry (MS/MS): MS/MS analysis of the parent ion would be instrumental in elucidating the fragmentation pathways. Key fragmentation patterns expected for this compound would involve:

Loss of the carboxylic acid group: A neutral loss of 45 Da (-COOH) is a common fragmentation for carboxylic acids. libretexts.org

Cleavage of the ether bond: Fragmentation on either side of the ether oxygen would lead to characteristic ions.

Loss of the isobutyl group: A loss of 57 Da corresponding to the isobutyl group from the ether linkage.

McLafferty rearrangement: This rearrangement is characteristic of carboxylic acids and could lead to a specific fragment ion. docbrown.info

By analyzing these fragmentation patterns, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| [M-H]⁻ | Deprotonated molecule |

| [M-45]⁺ | Loss of -COOH |

| [M-57]⁺ | Loss of isobutyl group |

| [M-73]⁺ | Loss of -OCH(CH₃)₂ |

Vibrational Spectroscopy (Infrared, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study conformational changes and hydrogen bonding. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and ether functional groups.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. libretexts.orgorgchemboulder.com

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid. libretexts.orgorgchemboulder.com The exact position can be influenced by hydrogen bonding.

C-O Stretch: The spectrum will show C-O stretching vibrations for both the carboxylic acid (around 1210-1320 cm⁻¹) and the ether linkage (a strong band around 1070-1150 cm⁻¹). orgchemboulder.comuomustansiriyah.edu.iq

C-H Bending and Stretching: Absorptions corresponding to the C-H bonds of the alkyl groups will also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is typically a strong band in the Raman spectrum. The C-C backbone and C-H vibrations of the alkyl chains will also be readily observable. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 (broad, strong) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 (strong) |

| Carboxylic Acid | C-O stretch | 1210 - 1320 (medium) |

| Ether | C-O-C stretch | 1070 - 1150 (strong) |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Given that this compound possesses a chiral center at the C2 position, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining its absolute stereochemistry.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral molecule as a function of the wavelength of plane-polarized light. wikipedia.org The shape of the ORD curve, particularly the sign of the Cotton effect, can be correlated with the absolute configuration of the chiral center. numberanalytics.com For carboxylic acids, the n → π* transition of the carbonyl group, which occurs around 210 nm, typically gives rise to a Cotton effect. chempap.org The sign of this Cotton effect can be predicted by applying the octant rule for chiral carboxylic acids, thus allowing for the assignment of the R or S configuration at the C2 center.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum will show a positive or negative peak (a Cotton effect) at the wavelength of the chromophore's electronic transition. Similar to ORD, the sign of the Cotton effect associated with the carboxylic acid chromophore can be used to determine the absolute configuration of the stereocenter. chempap.org

The application of these chiroptical techniques, often in conjunction with theoretical calculations, provides a powerful method for the unambiguous assignment of the stereochemistry of this compound and its derivatives. scispace.com

Computational Chemistry and Theoretical Studies of 3 Methyl 2 2 Methylpropoxy Butanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic properties and predicting the reactivity of organic molecules. biointerfaceresearch.com For 3-Methyl-2-(2-methylpropoxy)butanoic acid, such calculations can reveal the distribution of electrons and identify regions of the molecule most susceptible to electrophilic or nucleophilic attack.

A typical approach involves geometry optimization of the molecule's structure to find its lowest energy state, followed by the calculation of molecular orbitals and other electronic descriptors. biointerfaceresearch.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions relate to the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. biointerfaceresearch.com

Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be derived from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's resistance to change in its electron distribution and its propensity to accept electrons. Natural Bond Orbital (NBO) analysis can also be performed to gain deeper insight into charge distribution and intramolecular interactions. biointerfaceresearch.com

Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound (Theoretical DFT Calculation at B3LYP/6-31+G(d) level)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability; localized on the carboxyl and ether oxygen atoms. |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability; localized around the carboxylic acid group. |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability and low reactivity. nih.gov |

| Chemical Hardness (η) | 3.85 eV | Measures resistance to deformation of the electron cloud. |

| Chemical Softness (S) | 0.26 eV⁻¹ | Reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | 1.55 eV | Quantifies the ability to act as an electrophile. |

Note: The values in this table are hypothetical, based on typical results for similar aliphatic carboxylic acids and ethers from computational studies.

Molecular Dynamics Simulations of Conformational Landscapes

The biological and chemical activity of a flexible molecule like this compound is heavily influenced by its three-dimensional shape or conformation. Molecular Dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of a molecule over time. nih.gov

Table 2: Predicted Stable Dihedral Angles from a Hypothetical Molecular Dynamics Simulation

| Dihedral Angle | Description | Predicted Low-Energy Conformations (°) |

| τ1 (C-O-C-C) | Rotation around the ether C-O bond | ~180° (anti-periplanar), ±60° (gauche) |

| τ2 (O-C-C-C) | Rotation of the 2-methylpropoxy group relative to the butanoic acid backbone | ~170° |

| τ3 (C-C-C=O) | Rotation around the Cα-Cβ bond of the butanoic acid chain | ±160° |

| τ4 (O=C-O-H) | Conformation of the carboxylic acid group | ~0° (syn-periplanar) |

Note: These predicted angles are based on steric considerations and known conformational preferences of similar functional groups in small organic molecules.

Docking and Molecular Modeling Studies of Interactions with Macromolecules (Non-Clinical Contexts)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a non-clinical context, this can be used to study the potential interactions of this compound with various macromolecules, such as enzymes or synthetic receptors. This can provide insights into its potential as a substrate, inhibitor, or guest molecule. researchgate.net

The process involves placing the this compound molecule (the ligand) into the binding site of a macromolecule (the receptor) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable interactions. nih.gov Analysis of the top-ranked poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. researchgate.netresearchgate.net

Table 3: Hypothetical Docking Results of this compound with a Generic Hydrophobic Binding Pocket

| Parameter | Result | Details |

| Binding Affinity (Score) | -6.2 kcal/mol | Suggests a moderate and favorable binding interaction. |

| Hydrogen Bonds | 2 | The carboxylic acid group acts as a hydrogen bond donor (with a backbone C=O) and acceptor (with an amino acid side chain like Serine). |

| Hydrophobic Interactions | 4 | The isobutyl and methyl groups of the ligand interact with hydrophobic residues in the pocket (e.g., Leucine, Valine, Isoleucine). |

| Interacting Residues | Ser122, Leu45, Val89, Ile101 | Illustrates a mix of polar and non-polar interactions contributing to binding. |

Note: This table presents a hypothetical scenario for illustrative purposes, as the results are dependent on the specific macromolecular target.

Prediction of Spectroscopic Parameters and Reaction Pathways for this compound

Computational chemistry is widely used to predict spectroscopic properties, which can aid in the identification and characterization of novel compounds. biointerfaceresearch.com Methods like DFT can calculate the magnetic shielding of atomic nuclei, which can then be converted into predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). st-andrews.ac.uk Similarly, the calculation of vibrational frequencies allows for the prediction of an Infrared (IR) spectrum, showing characteristic peaks for functional groups like C=O and O-H. researchgate.net

Furthermore, theoretical calculations can be used to explore potential chemical reaction pathways. copernicus.org By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies for various reactions, such as esterification, decarboxylation, or oxidation. researchgate.net This can provide valuable information on the compound's stability and potential transformation products under different conditions.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) relative to TMS

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 175 - 180 |

| Methoxy (B1213986) H (-O-CH-) | 3.8 - 4.1 | 80 - 85 |

| Methoxy CH₂ (-O-CH₂-) | 3.2 - 3.5 | 75 - 80 |

| Butanoic Acid CH (-CH-COOH) | 2.4 - 2.7 | 45 - 50 |

| Methyl Groups (-CH₃) | 0.9 - 1.2 | 15 - 25 |

Note: Predicted shifts are estimates based on analogous structures and general principles of NMR spectroscopy. Actual values can vary with solvent and other conditions. docbrown.infodocbrown.info

Table 5: Predicted Key IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching, broad | 2500 - 3300 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |

| C-O (Ether & Acid) | Stretching | 1050 - 1300 |

Note: These are characteristic frequency ranges. Computational methods can predict more precise values for the specific molecular structure. researchgate.net

Biochemical Interactions and Non Clinical Biological Contexts of 3 Methyl 2 2 Methylpropoxy Butanoic Acid

Enzymatic Recognition and Biotransformation Pathways (Non-Human Organisms)

There is no specific information available regarding the enzymatic recognition and biotransformation of 3-Methyl-2-(2-methylpropoxy)butanoic acid in non-human organisms. However, the metabolism of structurally related branched-chain fatty acids and ether compounds has been studied in various microorganisms, providing a basis for potential metabolic pathways.

Microbial systems, particularly bacteria and fungi, are known to metabolize a wide array of organic compounds. The biotransformation of branched-chain carboxylic acids often involves pathways analogous to fatty acid metabolism. For instance, some Thermoanaerobacter strains can convert branched-chain fatty acids into their corresponding alcohols. nih.gov It is conceivable that this compound could be recognized by microbial enzymes that handle branched-chain fatty acids. The presence of the ether linkage, however, introduces a point of potential hydrolytic cleavage by etherase enzymes, which have been identified in various microorganisms and are involved in the degradation of ether-containing compounds.

The biotransformation of this compound in fungi could potentially lead to hydroxylation or glycosylation, as seen with other complex organic molecules. These modifications can alter the solubility and biological activity of the parent compound.

Table 1: Potential Enzymatic Transformations of this compound in Non-Human Organisms (Hypothetical)

| Transformation Type | Enzyme Class (Example) | Potential Product(s) | Organism Type (Example) |

| Ether Cleavage | Etherase | 3-Methyl-2-hydroxybutanoic acid and Isobutanol | Bacteria, Fungi |

| Reduction of Carboxylic Acid | Carboxylic Acid Reductase | 3-Methyl-2-(2-methylpropoxy)butanol | Anaerobic Bacteria |

| Hydroxylation | Cytochrome P450 Monooxygenase | Hydroxylated derivatives | Fungi |

| Oxidation (beta-oxidation like) | Acyl-CoA Synthetase, Dehydrogenase | Chain-shortened metabolites | Bacteria |

Interactions with Receptor Proteins and Binding Sites (In Vitro and In Silico Studies)

Direct in vitro or in silico studies on the interaction of this compound with receptor proteins are not documented. However, its structural similarity to short-chain fatty acids (SCFAs) suggests potential interactions with SCFA receptors. SCFAs are known to activate a class of G protein-coupled receptors (GPCRs), including Free Fatty Acid Receptor 2 (FFAR2) and FFAR3. nih.govresearchgate.net These receptors are involved in various physiological processes.

In silico docking studies could be employed to predict the binding affinity of this compound to the binding pockets of FFAR2 and FFAR3. The bulky 2-methylpropoxy group would likely influence its binding pose and affinity compared to smaller SCFAs like butyrate and propionate. Computational models could help identify key amino acid residues within the receptor that may form hydrogen bonds or hydrophobic interactions with the compound.

Table 2: Potential Receptor Interactions for this compound (Hypothetical)

| Receptor Target | Potential Interaction Type | Predicted Outcome of Binding | Relevant In Vitro/In Silico Model |

| Free Fatty Acid Receptor 2 (FFAR2) | Agonist or Antagonist | Modulation of intracellular signaling pathways | In silico molecular docking, competitive binding assays |

| Free Fatty Acid Receptor 3 (FFAR3) | Agonist or Antagonist | Alteration of hormone secretion or neuronal activity | In silico molecular docking, functional cell-based assays |

| Other Orphan GPCRs | Ligand Binding | To be determined | High-throughput screening, in silico virtual screening |

Role in Microbial Metabolism and Bioproduction (Excluding Mammalian Systems)

While there is no information on the specific role of this compound in microbial metabolism, microorganisms are known to utilize a vast range of carbon sources. It is plausible that certain soil or gut microbes could degrade this compound as a source of carbon and energy. The degradation pathway would likely involve the cleavage of the ether bond, followed by the metabolism of the resulting butanoic acid derivative and isobutanol.

Conversely, the bioproduction of such a molecule by microorganisms is also a possibility, though not documented. The biosynthesis of branched-chain fatty acids is known in some bacteria, such as Staphylococcus aureus, which utilizes precursors from amino acid catabolism. nih.gov The formation of the ether linkage would require a specific enzymatic activity, possibly from a promiscuous enzyme capable of catalyzing ether bond formation. The fermentative production of various carboxylic acids, including butyric acid, is a well-established industrial process. researchgate.netnih.gov

Substrate Specificity in Model Biological Systems (Non-Clinical Research)

There are no non-clinical research studies that have investigated the substrate specificity of enzymes or transporters for this compound. In model biological systems, its uptake and metabolism would depend on the presence of enzymes and transport proteins that can accommodate its specific chemical structure.

The substrate specificity of microbial lipases and esterases is known to be influenced by the shape and hydrophobicity of the acyl-binding pocket. mdpi.com It is possible that certain microbial enzymes could exhibit activity towards the ester derivatives of this compound. The branched nature of the acyl chain and the presence of the ether group would be critical determinants of its recognition as a substrate.

Advanced Analytical Methodologies for 3 Methyl 2 2 Methylpropoxy Butanoic Acid in Complex Systems

Chromatographic Techniques for High-Resolution Separation

The separation and analysis of 3-Methyl-2-(2-methylpropoxy)butanoic acid in complex matrices would likely employ high-resolution chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the separation and identification of individual components from intricate mixtures.

For a volatile compound like this compound, GC-MS would be a suitable method. The sample would first be vaporized and then separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components would then be ionized and fragmented, and the resulting mass spectrum would provide a unique fingerprint for identification.

In cases where the compound is not sufficiently volatile or thermally stable, HPLC would be the preferred method. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For a chiral compound like this compound, Chiral HPLC could be used to separate its enantiomers.

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive and selective means for the detection and quantification of electroactive compounds. While there is no specific data available for the electrochemical analysis of this compound, it is plausible that this compound could be detected using techniques such as cyclic voltammetry or differential pulse voltammetry. These methods involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte.

Development of Chemical Sensors and Biosensors (Non-Clinical Applications)

The development of chemical sensors and biosensors for the specific detection of this compound would require the design of a recognition element that can selectively bind to the target molecule. This could be a synthetic receptor in the case of a chemical sensor, or a biological molecule such as an enzyme or antibody in the case of a biosensor. Upon binding, a measurable signal, such as a change in color, fluorescence, or electrical potential, would be generated.

Sample Preparation Strategies for Trace Analysis of this compound

The trace analysis of this compound in complex samples would necessitate an effective sample preparation strategy to remove interfering substances and concentrate the analyte. Common techniques include liquid-liquid extraction, solid-phase extraction (SPE), and solid-phase microextraction (SPME). The choice of method would depend on the nature of the sample matrix and the concentration of the analyte.

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction | Partitioning of the analyte between two immiscible liquids. | Simple, inexpensive. | Can be time-consuming, uses large volumes of organic solvents. |

| Solid-Phase Extraction | Adsorption of the analyte onto a solid sorbent, followed by elution with a suitable solvent. | High recovery, good selectivity, can be automated. | Can be expensive, requires optimization of sorbent and solvent. |

| Solid-Phase Microextraction | Extraction of the analyte onto a coated fiber, followed by thermal desorption into a GC or elution into an HPLC. | Fast, solvent-free, can be used for in-situ sampling. | Fiber can be fragile, may have limited capacity. |

Research on Industrial and Material Science Applications of 3 Methyl 2 2 Methylpropoxy Butanoic Acid

Precursor in Polymer Synthesis and Polymerization Chemistry

No research data or publications were found that describe the use of 3-Methyl-2-(2-methylpropoxy)butanoic acid as a monomer, initiator, or modifying agent in polymer synthesis.

Role in Specialty Chemical Development (e.g., Solvents, Lubricants, Surfactants - Research Focus)

There is no available information on the evaluation or application of this compound in the formulation of specialty chemicals such as solvents, lubricants, or surfactants.

Applications in Advanced Materials Science (e.g., Coatings, Adhesives - Research Focus)

The role of this compound in the development of advanced materials, including coatings and adhesives, is not documented in the available literature.

Research into its Utility in Chemical Manufacturing Processes

No studies or patents were identified that indicate the use of this compound as an intermediate, catalyst, or processing aid in any chemical manufacturing processes.

While information exists for structurally related compounds, such as other butanoic acid derivatives, the strict focus on this compound reveals a significant gap in the current scientific and industrial knowledge base. Further research would be required to determine any potential applications for this specific chemical compound.

Environmental Dynamics and Degradation Pathways of 3 Methyl 2 2 Methylpropoxy Butanoic Acid

Biodegradation Studies in Various Environmental Compartments

No studies specifically investigating the biodegradation of 3-Methyl-2-(2-methylpropoxy)butanoic acid in soil, sediment, or water were identified. Information regarding the microbial consortia capable of degrading this compound, the enzymatic pathways involved, and the expected half-life in different environmental matrices is not available.

Photodegradation Mechanisms and Product Identification

There is no available data on the direct or indirect photodegradation of this compound. Research on its quantum yield, reaction rates with photochemically produced reactive species (such as hydroxyl radicals), and the identification of potential photodegradation products has not been published.

Abiotic Transformation Pathways in Aquatic and Terrestrial Systems

Information regarding the abiotic transformation of this compound is absent from the scientific literature. This includes data on its susceptibility to hydrolysis, oxidation, or other non-biological degradation processes under various environmental pH and temperature conditions.

Environmental Monitoring and Analytical Challenges for this compound

No established analytical methodologies for the detection and quantification of this compound in environmental samples (water, soil, air, biota) were found. Furthermore, there are no reports of its detection in any environmental monitoring programs, and thus, no data on its potential occurrence, concentration levels, or environmental distribution exists. The unique structure of this compound would likely present specific challenges for extraction, cleanup, and instrumental analysis that have not yet been addressed in the literature.

Future Research Trajectories and Interdisciplinary Perspectives on 3 Methyl 2 2 Methylpropoxy Butanoic Acid

Emerging Synthetic Paradigms for Branched Ether-Acids

The synthesis of branched ether-acids like 3-Methyl-2-(2-methylpropoxy)butanoic acid traditionally relies on established methodologies such as the Williamson ether synthesis. This classical approach would likely involve the reaction of an alkoxide derived from a 3-methyl-2-hydroxybutanoate with an isobutyl halide. However, the future of synthesizing such molecules lies in the adoption of more sophisticated and efficient synthetic paradigms.

Modern synthetic chemistry is continually evolving, with a focus on catalysis, atom economy, and stereoselectivity. For a molecule with multiple stereocenters like this compound, the development of asymmetric synthetic routes is of paramount importance. Future synthetic strategies could employ:

Catalytic Asymmetric Etherification: Moving beyond stoichiometric reagents, the use of chiral catalysts to mediate the formation of the ether linkage would enable the selective synthesis of specific stereoisomers. This could involve transition-metal catalysis or organocatalysis to achieve high enantiomeric and diastereomeric purity.

C-H Activation/Functionalization: A more atom-economical approach would be the direct C-H functionalization of a simpler precursor. For instance, a catalytic system could be developed to directly introduce the 2-methylpropoxy group onto the α-carbon of 3-methylbutanoic acid or a derivative thereof. This would streamline the synthetic sequence and reduce waste.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. The synthesis of this compound could be adapted to a flow process, allowing for rapid optimization and production.

A comparative overview of potential synthetic approaches is presented in Table 1.

| Synthetic Paradigm | Key Features | Potential Advantages for this compound |

| Traditional Williamson Ether Synthesis | Nucleophilic substitution of an alkyl halide by an alkoxide. | Well-established, reliable for simple ethers. |

| Catalytic Asymmetric Etherification | Use of chiral catalysts to control stereochemistry. | Access to specific stereoisomers, high purity. |

| C-H Activation/Functionalization | Direct formation of C-O bonds at unactivated C-H sites. | Increased atom economy, shorter synthetic routes. |

| Flow Chemistry | Continuous reaction in a microreactor. | Enhanced safety, scalability, and process control. |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The synergy between artificial intelligence (AI) and chemistry is revolutionizing the discovery and development of new molecules. sigmaaldrich.comuni.luchemicalregister.comgoogle.com For a compound like this compound, AI and machine learning (ML) can play a pivotal role in several areas:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes that may not be immediately obvious to a human chemist. google.combiosynth.com By training on vast databases of chemical reactions, these algorithms can identify optimal disconnections and suggest starting materials and reagents.

Reaction Optimization: Machine learning models can be employed to predict reaction outcomes and optimize reaction conditions, such as temperature, solvent, and catalyst loading. sigmaaldrich.com This can significantly reduce the number of experiments required to achieve high yields and purity, accelerating the development of a robust synthesis for this compound.

Property Prediction: AI can be used to predict the physicochemical and biological properties of this compound and its analogues. This can guide the design of new derivatives with desired characteristics, such as improved solubility, specific binding affinities, or enhanced material properties.

The integration of AI into the chemical discovery workflow for this compound is outlined in the following table.

| AI/ML Application | Description | Impact on Research of this compound |

| Retrosynthesis Planning | Algorithms suggest synthetic pathways by deconstructing the target molecule. | Identification of novel and more efficient synthetic routes. |

| Reaction Condition Optimization | ML models predict optimal reaction parameters to maximize yield and selectivity. | Accelerated development of a scalable and cost-effective synthesis. |

| Virtual Screening and Property Prediction | AI models predict the properties and potential activities of virtual compounds. | Rational design of new derivatives with tailored functionalities. |

Opportunities in Sustainable Chemistry and Circular Economy Models

The principles of green chemistry and the concept of a circular economy are increasingly influencing the design and synthesis of new chemical entities. epa.govnih.govchemeo.com For this compound, future research should focus on developing a sustainable life cycle for the molecule.

Biodegradability: Investigating the biodegradability of this compound is crucial for understanding its environmental fate. Designing the molecule to be readily biodegradable would be a key aspect of a sustainable design.

Circular Economy: In a circular economy model, waste is minimized, and resources are kept in use for as long as possible. For this compound, this could involve developing methods for its recovery and recycling from product streams or designing it to be a building block for recyclable polymers or other materials.

Key considerations for a sustainable approach to this compound are summarized below.

| Sustainability Aspect | Research Focus | Desired Outcome |

| Green Synthesis | Use of renewable feedstocks, green solvents, and catalysts. | A highly efficient and environmentally friendly synthetic process. |

| Biodegradability | Assessment of the compound's persistence in the environment. | A molecule that degrades into benign products after its intended use. |

| Circular Design | Designing for recyclability or as a building block for circular materials. | A closed-loop system where the molecule or its components are reused. |

Cross-Disciplinary Research Synergies and Novel Applications

The unique combination of a branched carboxylic acid and an ether moiety in this compound opens up possibilities for a wide range of applications across different scientific fields.

Materials Science: Carboxylic acids are known to self-assemble on various surfaces, forming self-assembled monolayers (SAMs). The branched structure of this molecule could lead to the formation of SAMs with interesting packing and surface properties, potentially finding applications in coatings, sensors, or as surface modifiers for nanomaterials.

Pharmaceutical and Agrochemical Research: The ether linkage is a common motif in many biologically active compounds, including pharmaceuticals and agrochemicals. The specific stereochemistry and lipophilicity imparted by the 2-methylpropoxy group could lead to novel interactions with biological targets. Future research could explore the potential of this compound and its derivatives as scaffolds for the development of new drugs or pesticides.

Polymer Chemistry: Carboxylic acids can be used as monomers in the synthesis of polyesters and polyamides. The branched structure of this compound could be exploited to create polymers with unique architectures and properties, such as amorphous polymers with low crystallinity and good solubility.

The potential for interdisciplinary applications is vast and warrants further investigation.

| Research Field | Potential Application of this compound | Rationale |

| Materials Science | Surface modification, functional coatings. | The carboxylic acid headgroup can bind to surfaces, while the branched ether tail can tailor surface properties. |

| Medicinal Chemistry | Scaffolds for drug discovery. | The ether and branched alkyl groups can influence pharmacokinetic and pharmacodynamic properties. |

| Agrochemicals | Development of new herbicides or fungicides. | The ether linkage is present in many existing agrochemicals, suggesting potential for biological activity. |

| Polymer Science | Monomer for specialty polymers. | The branched structure can disrupt polymer packing, leading to materials with unique physical properties. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-2-(2-methylpropoxy)butanoic acid, and what key intermediates are involved?

- Methodological Answer : A plausible route involves nucleophilic substitution, where a brominated precursor (e.g., 2-bromo-2-methylpropionic acid ) reacts with a 2-methylpropoxy-containing nucleophile. For example, using potassium carbonate as a base to facilitate alkoxy group introduction (as seen in analogous reactions ). Intermediates may include bromoesters or activated carbonyl derivatives. Purification via silica gel chromatography (hexane/acetone gradients) is recommended to isolate the target compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- ¹H NMR : Look for characteristic peaks such as δ~4.7 ppm (methine adjacent to the ether oxygen) and δ~1.2–1.4 ppm (methyl groups from the 2-methylpropoxy moiety) .

- FT-IR : Confirm the carbonyl stretch (~1700–1750 cm⁻¹) and ether C-O vibrations (~1100 cm⁻¹) .

- HPLC : Use chiral columns to verify enantiopurity if stereocenters are present .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer : Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 3-Methyl-2-oxobutanoic acid ). Key precautions include:

- Use of fume hoods and PPE (gloves, goggles).

- Avoidance of skin contact due to potential irritation.

- Proper disposal of waste via institutional hazardous waste protocols.

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

- Methodological Answer : If the compound has chiral centers, employ enantioselective synthesis strategies:

- Use chiral catalysts or enantiopure starting materials (e.g., (S)-2-hydroxy acids as precursors ).

- Monitor enantiomeric excess via chiral HPLC or polarimetry .

- Computational modeling (e.g., DFT) can predict steric and electronic effects influencing stereoselectivity .

Q. How should researchers address contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Cross-validate techniques : Compare NMR, IR, and mass spectrometry data with computational predictions (PubChem ).

- Batch analysis : Investigate reaction conditions (temperature, solvent purity) that may lead to side products (e.g., ester hydrolysis or ether cleavage) .

- Advanced chromatography : Utilize preparative HPLC or GC-MS to isolate and identify impurities .

Q. What in silico tools are available to predict the metabolic pathways or biological activity of this compound?

- Methodological Answer : Leverage databases and software:

- BKMS_METABOLIC/REAXYS : Predict metabolic degradation pathways (e.g., β-oxidation or esterase-mediated hydrolysis) .

- Molecular docking : Screen against target enzymes (e.g., lipases or cytochrome P450 isoforms) using tools like AutoDock Vina.

- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability and toxicity .

Q. What strategies can optimize the yield of this compound in large-scale reactions?

- Methodological Answer :

- Reagent stoichiometry : Optimize molar ratios of nucleophile (2-methylpropanol) and electrophile (bromoacid derivative) to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .

- Process monitoring : Use in-line FT-IR or Raman spectroscopy to track reaction progress and intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.